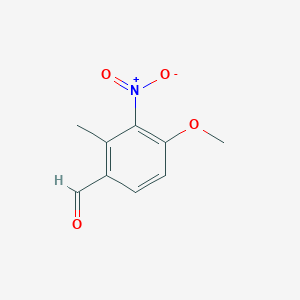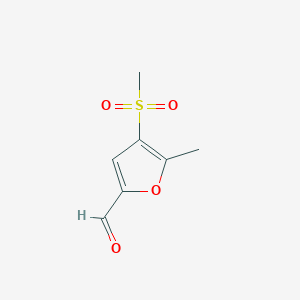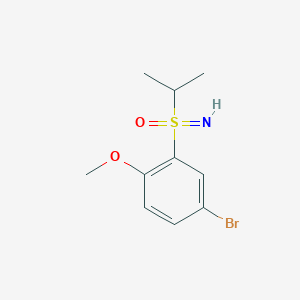
methyl 7-aminoisoquinoline-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-aminoisoquinoline-5-carboxylate (MAIC) is an organic compound with a variety of applications in the laboratory, including synthesis, scientific research, and biochemical experimentation. MAIC is a versatile compound that has been used in laboratories for decades, and it has the potential to be used in a variety of new and exciting ways.
Wissenschaftliche Forschungsanwendungen
Methyl 7-aminoisoquinoline-5-carboxylate has been used in a variety of scientific research applications, including the synthesis of novel drugs, the study of enzyme inhibition, and the study of cell signaling pathways. methyl 7-aminoisoquinoline-5-carboxylate has also been used as an inhibitor of protein kinases, as well as an inhibitor of the enzyme phospholipase A2. Additionally, methyl 7-aminoisoquinoline-5-carboxylate has been used to study the effects of drugs on cancer cells, as well as to study the effects of antibiotics on bacterial growth.
Wirkmechanismus
The mechanism of action of methyl 7-aminoisoquinoline-5-carboxylate is not yet fully understood. However, it is believed that methyl 7-aminoisoquinoline-5-carboxylate binds to the active site of an enzyme, blocking its activity. This binding is thought to be reversible, and the compound can be released from the enzyme by the action of another molecule or by the action of heat.
Biochemical and Physiological Effects
methyl 7-aminoisoquinoline-5-carboxylate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that methyl 7-aminoisoquinoline-5-carboxylate can inhibit the activity of several enzymes, including phospholipase A2, protein kinase C, and cyclooxygenase-2. Additionally, methyl 7-aminoisoquinoline-5-carboxylate has been shown to have anti-inflammatory and antioxidant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 7-aminoisoquinoline-5-carboxylate has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous media. Additionally, methyl 7-aminoisoquinoline-5-carboxylate can be used in a variety of experiments, including synthesis, enzyme inhibition studies, and cell signaling studies. However, methyl 7-aminoisoquinoline-5-carboxylate has a number of limitations as well, including its potential to be toxic in high concentrations and its potential to cause adverse reactions in some organisms.
Zukünftige Richtungen
The potential future directions for methyl 7-aminoisoquinoline-5-carboxylate are numerous. methyl 7-aminoisoquinoline-5-carboxylate could be used in the development of novel drugs or in the study of drug-target interactions. Additionally, methyl 7-aminoisoquinoline-5-carboxylate could be used to study the effects of various compounds on cancer cells or to study the effects of antibiotics on bacterial growth. methyl 7-aminoisoquinoline-5-carboxylate could also be used to study the effects of environmental pollutants on organisms, or to study the effects of various compounds on the immune system. Finally, methyl 7-aminoisoquinoline-5-carboxylate could be used to study the effects of various compounds on the regulation of gene expression.
Synthesemethoden
Methyl 7-aminoisoquinoline-5-carboxylate can be synthesized from a variety of starting materials, including 2-amino-5-methylbenzoic acid, ethyl bromoacetate, and sodium hydroxide. The synthesis process involves a series of steps, including the formation of an ester, the addition of a base, and the hydrolysis of the product. The reaction typically takes place in aqueous media at a temperature of around 100°C.
Eigenschaften
IUPAC Name |
methyl 7-aminoisoquinoline-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-5-8(12)4-7-6-13-3-2-9(7)10/h2-6H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXJVXYBHQHCAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1C=CN=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-aminoisoquinoline-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-4-methoxypyrido[3,2-d]pyrimidine](/img/structure/B6601889.png)


![[(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one](/img/structure/B6601914.png)




![N-[3-(Propan-2-yl)phenyl]acetamide](/img/structure/B6601951.png)


![methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B6601983.png)
